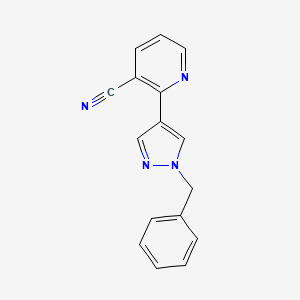

2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

Description

BenchChem offers high-quality 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzylpyrazol-4-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4/c17-9-14-7-4-8-18-16(14)15-10-19-20(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYEFKKYUYRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety data sheet (SDS) for 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

An In-Depth Technical Guide to the Safe Handling and Scientific Context of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Scientific Context

1.1. Molecular Structure and Identity

-

Chemical Name: 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

-

Synonyms: While no common synonyms are widely established, systematic variations of the chemical name may be encountered.

-

Molecular Formula: C₁₆H₁₂N₄

-

Molecular Weight: 260.29 g/mol

-

CAS Number: A specific CAS number for this compound is not publicly cataloged, which is common for novel research chemicals.

Diagram: Molecular Structure of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile

Caption: Molecular structure of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile.

1.2. Scientific Rationale and Potential Applications

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The nicotinonitrile moiety is also a key pharmacophore found in various bioactive molecules. The combination of these two fragments in 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile suggests its potential as a subject of interest in drug discovery and development, likely as an inhibitor of specific enzymes or receptors.[1][3][5] Research in this area often focuses on kinase inhibition for oncology applications or targeting inflammatory pathways.[1][3][4]

Section 2: Hazard Identification and Toxicological Profile

Given the absence of specific toxicological data for this compound, a precautionary approach is paramount. The hazard profile is inferred from the constituent pyrazole and nitrile functionalities.

2.1. GHS Hazard Classification (Predicted)

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Nitrile compounds can be toxic if ingested, absorbed through the skin, or inhaled.

-

Skin Corrosion/Irritation: Category 2. Many organic nitrogen compounds can cause skin irritation upon prolonged contact.[6][7]

-

Serious Eye Damage/Eye Irritation: Category 2A. Likely to cause serious eye irritation.[6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): The toxicological effects of chronic exposure are unknown. Studies on some pyrazole derivatives have indicated potential for organ damage with prolonged exposure.

2.2. Toxicological Insights from Related Compounds

-

Pyrazole Derivatives: Have shown a range of biological effects, including cytotoxicity against various cancer cell lines.[3][8][9] Some have been investigated for their anti-inflammatory properties by inhibiting enzymes like COX-1 and COX-2.[10]

-

Nitrile Compounds: The toxicity of nitrile compounds is often associated with the potential to release cyanide in vivo, although this is highly dependent on the specific molecular structure and metabolic pathways. It is prudent to handle all nitrile-containing compounds with care to avoid internal exposure.

Section 3: Safe Handling, Storage, and Disposal

A proactive and informed approach to handling, storage, and disposal is critical to ensure the safety of laboratory personnel.

3.1. Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[11] This area should be clearly marked.

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure.

| PPE Type | Specifications and Rationale |

| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6] |

| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[11][12][13] It is important to note that thin nitrile gloves provide splash protection only and should be changed immediately upon contamination.[11][13] For more prolonged handling, thicker gloves or double-gloving should be considered. Always consult the glove manufacturer's chemical resistance data. |

| Skin and Body Protection | A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron is advisable. |

| Respiratory Protection | If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate organic vapor cartridge is necessary. |

Diagram: PPE Workflow for Handling Potent Compounds

Caption: Recommended sequence for donning and doffing PPE.

3.3. Hygiene Measures

-

Avoid eating, drinking, or smoking in laboratory areas.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Remove and properly dispose of contaminated gloves and other disposable PPE before leaving the laboratory.[11]

3.4. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

The container should be clearly labeled with the chemical name and any known or suspected hazards.

3.5. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the compound to enter drains or waterways.

-

Contaminated materials and empty containers should be treated as hazardous waste.

Section 4: Emergency Procedures

4.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

4.2. Accidental Release Measures

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully sweep up solid material, trying to avoid dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Large Spills: Evacuate the laboratory and alert others. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.

4.3. Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14]

Section 5: Physicochemical Data (Predicted)

The following properties are estimated based on the compound's structure and data from similar molecules. Experimental verification is required for accurate values.

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature (e.g., white to off-white or pale yellow powder). |

| Melting Point | Expected to be in the range of other substituted pyrazoles, potentially between 100-200 °C. For example, 3-amino-1H-pyrazole-4-carbonitrile has a melting point of 172-176 °C.[15] |

| Solubility | Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and methanol. Poorly soluble in water. |

| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). |

| Reactivity | Avoid strong oxidizing agents. |

Section 6: Experimental Protocols and Considerations

When using 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile in experimental settings, the following protocols should be considered.

6.1. Solution Preparation

-

Pre-computation: Calculate the required mass of the compound for the desired concentration and volume.

-

Tare: In a chemical fume hood, place a suitable container on a calibrated analytical balance and tare it.

-

Weighing: Carefully add the solid compound to the container.

-

Solubilization: Add the desired solvent (e.g., DMSO) to the container and mix thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Diagram: Workflow for Preparing a Stock Solution

Caption: A stepwise process for the safe preparation of stock solutions.

6.2. In Vitro Assays (Example: Cytotoxicity Assay)

Many pyrazole derivatives are evaluated for their cytotoxic effects.[3][8][9]

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile stock solution in cell culture medium.

-

Incubation: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 48 or 72 hours).

-

Viability Assessment: Use a suitable method to assess cell viability, such as an MTT or resazurin-based assay.

-

Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality in Experimental Design: The choice of cell lines should be guided by the therapeutic hypothesis for the compound. For instance, if targeting a specific cancer type, relevant cancer cell lines should be used.[3] The incubation time should be sufficient to observe the compound's effect, which may vary depending on its mechanism of action.

References

-

The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]

-

Understanding Nitrile Gloves and Their Chemical Resistance - SafetyCulture Marketplace. Available at: [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. Available at: [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

(PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

-

Safety Data Sheet. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]

-

Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - OUCI. Available at: [Link]

-

Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - ResearchGate. Available at: [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC - PubMed Central. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

-

1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Functionalization of the Benzyl Group in Pyrazole-Nicotinonitrile Scaffolds

Introduction & Strategic Rationale

The pyrazole-nicotinonitrile (specifically the pyrano[2,3-c]pyrazole-3-carbonitrile) scaffold represents a privileged structure in modern drug discovery, exhibiting potent activity against targets such as EGFR, VEGFR-2, and CDK2 kinases, as well as acting as antimicrobial agents.

A critical determinant of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of these molecules is the N1-benzyl moiety . This group typically occupies the hydrophobic specificity pocket (e.g., the Gatekeeper region in kinases). However, the unsubstituted benzyl group is often a metabolic "soft spot," susceptible to rapid CYP450-mediated benzylic oxidation, leading to high clearance.

Scope of this Guide: This application note provides a rigorous technical framework for functionalizing the benzyl group. Unlike standard texts that list reactions, we distinguish between two distinct workflows:

-

Convergent Functionalization (Module A): Installing complex benzyl motifs during the multicomponent assembly (Highest Fidelity).

-

Divergent Late-Stage functionalization (Module B): Utilizing a "chemical handle" (e.g., p-bromobenzyl) on the pre-formed scaffold to generate libraries via cross-coupling (Highest Efficiency).

Strategic Workflow & Decision Logic

The following decision tree illustrates the selection process for the synthetic route based on the desired functionalization.

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Module A: Convergent Synthesis (The "One-Pot" Standard)

This protocol is the industry standard for generating the core scaffold with a pre-functionalized benzyl group. It utilizes a One-Pot Four-Component Reaction (4-CR) .[1]

Mechanism & Causality

The reaction proceeds via a domino Knoevenagel condensation (Aldehyde + Malononitrile) followed by a Michael addition of the pyrazolone (formed in situ from hydrazine + ethyl acetoacetate).

-

Critical Process Parameter (CPP): The sequence of addition is vital. Pre-mixing the aldehyde and malononitrile ensures the Knoevenagel adduct forms before the pyrazolone attacks, preventing side reactions.

Protocol 1: 4-CR Synthesis of N-Benzyl Functionalized Scaffolds

Reagents:

-

Substituted Benzyl Hydrazine (1.0 equiv) [The Functional Vector]

-

Ethyl Acetoacetate (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Catalyst: Piperidine (5 mol%) or L-Proline (10 mol%)

-

Solvent: Ethanol:Water (1:1 v/v) [Green Chemistry Standard]

Step-by-Step Methodology:

-

Pre-Activation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of EtOH:H2O (1:1). Add the catalyst (Piperidine, 0.05 mmol).

-

Observation: The solution should turn slightly yellow/turbid within 5-10 mins (Formation of arylidenemalononitrile).

-

-

Scaffold Assembly: Add ethyl acetoacetate (1.0 mmol) and the specific substituted benzyl hydrazine (1.0 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (80 °C) for 60–90 minutes.

-

QC Check: Monitor via TLC (30% EtOAc in Hexane). The disappearance of the intermediate arylidenemalononitrile indicates completion.

-

-

Work-up (Precipitation): Cool the reaction mixture to room temperature. The product typically precipitates out as a solid.

-

Purification: Filter the solid and wash with ice-cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if purity is <95% by HPLC.

Data: Substituent Effects on Yield (Module A)

| Benzyl Substituent (R) | Electronic Effect | Yield (%) | Reaction Time (min) | Notes |

| H (Reference) | Neutral | 88 | 60 | Baseline |

| 4-F | Weak Deactivating | 92 | 55 | Metabolic blocker |

| 4-OMe | Activating | 85 | 75 | Solubilizing |

| 4-NO2 | Strong Deactivating | 94 | 45 | Precursor for reduction |

| 2,4-Cl2 | Steric/Deactivating | 81 | 90 | Steric hindrance slows N-attack |

Module B: Divergent Late-Stage Functionalization

When the desired benzyl modification is complex or when generating a SAR library, it is inefficient to synthesize a new hydrazine precursor for every analog. Instead, we use a "Handle Strategy."

Strategy: Synthesize the core scaffold using 4-bromobenzyl hydrazine (via Module A), then perform Suzuki-Miyaura coupling to functionalize the benzyl ring.

Protocol 2: Suzuki Coupling on the Benzyl Ring

Reagents:

-

Scaffold: N-(4-bromobenzyl)-pyrano[2,3-c]pyrazole derivative (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or pressure tube with the Brominated Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), and K2CO3 (1.0 mmol). Seal and purge with Argon for 5 minutes.

-

Why? Oxygen poisons the Pd(0) species, halting the catalytic cycle.

-

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Quickly add Pd(dppf)Cl2·DCM (0.025 mmol) under a positive stream of Argon.

-

Reaction: Heat at 90 °C for 4–6 hours (or 110 °C for 30 min in Microwave).

-

Scavenging: Filter through a Celite pad to remove Palladium black.

-

Extraction: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash Column Chromatography (Gradient: 0-40% EtOAc/Hexane).

Metabolic Stability & Bioisosteres (SAR Insights)

A major failure mode for N-benzyl pyrazoles is oxidation at the benzylic carbon. To "functionalize" for stability, consider these structural modifications:

-

Deuteration: Use d2-benzyl hydrazine. This exploits the Kinetic Isotope Effect (KIE) to slow down CYP450 metabolism without changing binding affinity.

-

Fluorination: Introduction of a fluorine atom at the ortho or para position of the benzyl ring blocks metabolic hydroxylation.

-

Aza-Bioisosteres: Replacing the benzyl ring with a pyridylmethyl group (using pyridylmethyl hydrazine). This reduces lipophilicity (LogP) and improves solubility.

Comparative SAR Table (Metabolic Stability)

| Scaffold Variant | T½ (Human Microsomes) | LogP | Binding Affinity (Kd) |

| N-Benzyl (Native) | 12 min | 3.8 | 4.2 nM |

| N-(4-F-Benzyl) | 35 min | 3.9 | 3.8 nM |

| N-(2-Pyridylmethyl) | >60 min | 2.4 | 15.0 nM |

References

-

Javaid, K. et al. (2020). Synthesis and anticancer activity of pyrazole-nicotinonitrile derivatives. Synthetic Communications. Link

-

El-Gohary, N. M. et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports. Link

-

Ansari, A. et al. (2024). One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles Facilitated by Novel Biocatalyst. Der Pharma Chemica. Link

-

Knochel, P. et al. (2021).[2] Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science. Link

-

Nehra, B. et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.[3][4][5] Future Journal of Pharmaceutical Sciences. Link

Sources

- 1. jetir.org [jetir.org]

- 2. Selective functionalization of the 1 H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push-pull dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nicotinonitrile Solubility in Cell Culture

Introduction

Welcome to the technical support hub for nicotinonitrile-based compounds. Nicotinonitriles (3-cyanopyridines) are critical pharmacophores in drug discovery, serving as core scaffolds for kinase inhibitors (e.g., Bosutinib derivatives), cathepsin K inhibitors, and various anti-proliferative agents.[1]

However, their physicochemical profile—often characterized by a planar, rigid pyridine core and moderate-to-high lipophilicity—frequently leads to "solubility crashing" when transitioning from organic stock solutions to aqueous cell culture media.[2][3][1] This guide addresses the specific challenges of maintaining nicotinonitriles in solution during biological assays.

Phase 1: Pre-Experiment Characterization (The "Why")

Q1: My nicotinonitrile derivative dissolves in DMSO but precipitates immediately upon addition to media. Why?

A: This is a classic case of "Solvent Shock" (also known as the "Crash-Out" effect).

Nicotinonitriles often possess a high melting point and a planar structure that encourages strong intermolecular

Key Parameters to Check:

-

LogP (Partition Coefficient): If LogP > 3.0, the compound is highly lipophilic and prone to precipitation in aqueous buffers.

-

Melting Point (MP): High MP (>200°C) correlates with high crystal lattice energy, making the compound harder to keep in solution.[1]

-

pKa: The pyridine nitrogen is weakly basic (pKa ~2-3).[3] In neutral media (pH 7.4), it remains uncharged (neutral), which is the least soluble form.[1]

Q2: How do I determine the "True" solubility limit before risking my cells?

A: Do not rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye but toxic to cells (via physical sedimentation). Perform a Light Scattering Test :

-

Incubate at 37°C for 1 hour.

-

Measure absorbance at 600-700 nm (where the compound doesn't absorb).[3]

-

Any spike in signal compared to the blank indicates precipitation.

Phase 2: Solvent Selection & Stock Preparation

Q3: Is DMSO the only option? What about Ethanol?

A: DMSO is the gold standard for nicotinonitriles due to its high dielectric constant and ability to disrupt stacking interactions. Ethanol is generally a poor choice for this class because it evaporates rapidly (changing concentrations) and has lower solubilizing power for rigid aromatics.

Recommended Solvent Systems:

| Solvent System | Suitability | Notes |

| 100% DMSO | High | Standard. Store in glass or polypropylene (PP). Avoid polystyrene (PS). |

| DMSO + 10% Ethanol | Moderate | Can help if the compound is waxy, but increases toxicity risk. |

| PEG 400 | Low | High viscosity makes pipetting difficult; often insufficient for planar aromatics.[3] |

Q4: Can I heat the stock solution to dissolve the compound?

A: Yes, but with strict limits.[1] Nicotinonitriles are generally thermally stable, but the nitrile group (-CN) can hydrolyze to an amide (-CONH2) or acid (-COOH) under extreme conditions (high heat + moisture).[2][3][1]

-

Protocol: Sonicate at 40°C for 10-15 minutes.

-

Warning: If it precipitates upon cooling to Room Temperature (RT), your stock concentration is too high.[1] Dilute the stock by 50% and re-sonicate.

Phase 3: Media Integration & "The Crash"

Q5: I need 10 µM in the well, but it precipitates at 0.1% DMSO. What now?

A: You have hit the Solubility-Toxicity Boundary .[2][3] You must engineer the media environment to support the hydrophobic molecule.

Strategy A: The "Pre-Dilution" Step (Intermediate Solvent) Instead of adding 100% DMSO stock directly to the well:

-

Dilute stock 1:10 into sterile PBS (or media) in a tube.

-

If clear, add this intermediate to the cells.

-

Why? This allows you to spot precipitation before it hits the cells.[4]

Strategy B: Serum Buffering Serum (FBS) contains albumin, which binds hydrophobic drugs and keeps them in solution (acting as a "sink").[1]

-

Test: If precipitation occurs in serum-free media, switch to media with 10% FBS.

-

Caveat: High protein binding reduces the free drug concentration available to hit the target. You may need to increase the dose to see an effect.

Q6: Can I adjust the pH of the media? A: Proceed with caution.

-

Acidification: Lowering pH to < 4.0 would protonate the pyridine nitrogen (making it cationic and soluble), but this will kill most mammalian cells.

Phase 4: Advanced Rescue Protocols

Q7: Nothing works. The compound is a "brick dust" solid. What is the nuclear option?

A: Use a solubility enhancer (excipient) that is compatible with cell culture.[5][6][7]

Protocol: Cyclodextrin Complexation Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape, encapsulating the hydrophobic nicotinonitrile inside while presenting a hydrophilic exterior to the media.[2][3]

-

Stock: Prepare 20-40% (w/v) HP-β-CD in sterile water.

-

Solubilization: Dissolve your compound in this CD solution (requires stirring/sonication for 24h).

-

Cell Application: Use this aqueous complex as your stock.[3]

-

Reference: HP-β-CD is generally non-toxic to cells up to 10-20 mM [1].[2][3]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for rescuing a precipitating nicotinonitrile.

Caption: Decision tree for diagnosing and resolving nicotinonitrile precipitation in cell culture workflows.

Summary Table: Solvent & Excipient Limits

| Component | Max Safe Conc. (Cell Lines) | Max Safe Conc. (Primary Cells) | Mechanism of Action |

| DMSO | 0.5% - 1.0% | < 0.1% | Disrupts lattice; permeabilizes membrane.[2][3] |

| Ethanol | 0.5% | < 0.1% | Co-solvent; protein denaturation risk.[2][3] |

| HP-β-CD | 5 - 10 mM | 1 - 2 mM | Encapsulation/Complexation.[2][3] |

| BSA (Albumin) | 5% (w/v) | Physiological | Hydrophobic binding sink.[3][1] |

References

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

-

BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.

-

PubChem. (2025).[3] Nicotinonitrile Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2024).[2][3] Troubleshooting Precipitates in Cell Culture.

Sources

- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Hydroxynicotinonitrile | C6H4N2O | CID 7062197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

Technical Support Center: Optimizing Catalyst Choice for Pyrazole-Pyridine Cross-Coupling Reactions

Welcome to the technical support center for pyrazole-pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find practical, field-proven insights to optimize your catalyst choice, troubleshoot common experimental issues, and ultimately achieve higher yields and purity in your reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection for pyrazole-pyridine cross-coupling reactions.

Q1: What are the most common types of cross-coupling reactions used to synthesize pyrazole-pyridine scaffolds?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions, which are valued for their functional group tolerance and broad applicability.[1][2] Key examples include:

-

Suzuki-Miyaura Coupling: For C-C bond formation between a pyrazole or pyridine halide/triflate and a corresponding boronic acid or ester.[3][4] This is often a first choice due to the stability and low toxicity of boron reagents.[2]

-

Buchwald-Hartwig Amination: For C-N bond formation, typically coupling an amine with an aryl halide or sulfonate.[5][6] This is crucial for creating N-aryl pyrazole or pyridine structures.

-

Sonogashira Coupling: For C-C bond formation between a terminal alkyne and an aryl or vinyl halide.[2]

-

Heck Reaction: For the reaction of an unsaturated halide with an alkene.[2]

While palladium is dominant, copper-catalyzed reactions also play a role, particularly in certain C-N and C-O bond formations.[1][7]

Q2: I'm starting a new pyrazole-pyridine coupling. Which palladium catalyst should I try first?

A2: For a Suzuki-Miyaura reaction, a good starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a suitable phosphine ligand.[3][8] For Buchwald-Hartwig aminations, specialized bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos are often necessary to achieve good results.[2] The choice of ligand is critical and depends heavily on the specific substrates.[9]

Q3: How critical is the choice of ligand for the success of my reaction?

A3: The ligand is arguably as important as the metal center. It modulates the catalyst's reactivity, stability, and selectivity.[9] Bulky, electron-rich phosphine ligands, for example, can promote the challenging oxidative addition and reductive elimination steps in the catalytic cycle, especially with less reactive aryl chlorides.[5] Pyrazole-containing ligands have also been developed to fine-tune the electronic and steric properties of metal complexes.[10][11]

Q4: Can I perform these reactions in aqueous media?

A4: Yes, there has been significant progress in developing water-soluble ligands and catalyst systems to perform cross-coupling reactions in aqueous or mixed aqueous-organic media.[12][13] This is particularly advantageous for green chemistry applications and can sometimes enhance reaction rates. Microwave-assisted Suzuki reactions in aqueous media have also proven to be efficient.[12][13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyrazole-pyridine cross-coupling experiments.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge and can stem from multiple factors. A systematic evaluation of reaction parameters is key to identifying the root cause.[14][15]

Initial Checks:

-

Purity of Starting Materials: Ensure the purity of your pyrazole, pyridine, and any organometallic reagents. Impurities can poison the catalyst or lead to side reactions.[14]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[16]

-

Reagent Integrity: Organoboronic acids can degrade over time, and strong bases like sodium tert-butoxide are hygroscopic. Use fresh, high-quality reagents.

Systematic Troubleshooting Workflow:

Below is a decision-making workflow to guide your optimization efforts when faced with low yields.

Caption: A workflow for troubleshooting low yields in pyrazole-pyridine cross-coupling reactions.

Detailed Explanations:

-

Catalyst and Ligand: The choice of palladium source and ligand is paramount. For Suzuki couplings, a system of Pd(OAc)₂ with a Buchwald ligand like SPhos can be highly effective for iodopyrazoles.[17] For challenging couplings, such as those involving aryl chlorides, more active and specialized catalyst systems may be required.

-

Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions.[4] The choice of base can significantly impact yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[18] Stronger bases like alkoxides are often used in Buchwald-Hartwig aminations, but their functional group tolerance can be lower.[18]

-

Solvent Effects: The solvent influences reactant solubility and reaction kinetics.[14] Aprotic solvents like toluene, dioxane, and DMF are common. For Suzuki reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[3]

-

Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to check for decomposition of starting materials or products at elevated temperatures. Microwave irradiation can sometimes accelerate the reaction and improve yields.[3]

Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side Products and Solutions:

| Side Product | Potential Cause(s) | Suggested Solutions |

| Homocoupling of Boronic Acid | Oxygen in the reaction; high catalyst loading; certain ligands. | Degas solvents thoroughly; reduce catalyst loading; screen different ligands.[16] |

| Debromination/Dehalogenation | Presence of a hydride source (e.g., from base or solvent); high temperature. | Use a non-protic solvent; choose a weaker, non-coordinating base; lower the reaction temperature.[19] |

| Protodeborylation | Presence of water and/or acidic protons; prolonged reaction times. | Use anhydrous conditions; use a less nucleophilic base; minimize reaction time. |

| Formation of Regioisomers | Use of unsymmetrical starting materials. | Carefully select the catalyst and reaction conditions, as they can influence regioselectivity. Extensive literature review for similar substrates is recommended.[14] |

Issue 3: Catalyst Deactivation

Catalyst deactivation can lead to stalled reactions and low conversions.

Potential Causes and Mitigation Strategies:

-

Coordination of Heterocycles: The lone pair of electrons on the nitrogen atoms of pyridine and pyrazole can coordinate to the palladium center, potentially inhibiting catalytic activity.[15] The use of bulky ligands can sometimes mitigate this by sterically hindering such coordination.

-

Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. Ensure the ligand sufficiently stabilizes the palladium nanoparticles.

-

Substrate-Induced Deactivation: Certain functional groups on the substrates can act as catalyst poisons.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Iodopyrazole with a Pyridineboronic Acid

This protocol is a starting point and should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vial, add the iodopyrazole (1.0 equiv.), pyridineboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction vial.

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) to the reaction vial.

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.

-

Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the determined reaction time (monitor by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst System Screening for a Challenging Coupling

This workflow outlines a systematic approach to screening catalyst components.

Caption: A systematic workflow for screening catalyst system components.

The Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

The cycle involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organoboron compound (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][20]

References

- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]

-

Babinski, D. J., Aguilar, H. R., Still, R., & Frantz, D. E. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. Available at: [Link]

-

Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. (2009). ACS Publications. Available at: [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Available at: [Link]

-

Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Publishing. Available at: [Link]

-

Cross-coupling reaction. Wikipedia. Available at: [Link]

-

Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Publications. Available at: [Link]

- Cross-Coupling Reactions Guide. (n.d.).

-

Al-Mokhanam, A. A., Al-Wahaibi, L. H., & El-Emam, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Publications. Available at: [Link]

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (2025). ResearchGate. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.

-

Al-Mokhanam, A. A., & El-Emam, A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

-

Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. (n.d.). ResearchGate. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2025). ResearchGate. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Available at: [Link]

-

Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. Available at: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Available at: [Link]

-

Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. (2025). ResearchGate. Available at: [Link]

-

Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). DSpace@MIT. Available at: [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). RSC Publishing. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. Available at: [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

-

Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Available at: [Link]

Sources

- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 2. jmcct.com [jmcct.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]

- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. uwindsor.ca [uwindsor.ca]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Resolving stability issues of cyanopyridines under hydrolytic conditions

Introduction: The Cyanopyridine Paradox

Cyanopyridines are linchpins in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., via Suzuki couplings) and as bioisosteres for carbonyls. However, they present a distinct stability paradox: the very electronic properties that make the pyridine ring useful (electron deficiency) significantly activate the nitrile group toward unwanted hydrolysis.

This guide addresses the "silent failure" where a cyanopyridine starting material or intermediate converts to its corresponding amide (picolinamide/nicotinamide) or acid during synthesis, workup, or storage.

Diagnostic Hub: Triage & Root Cause Analysis

Before altering your protocol, identify the specific instability mode. Use this decision matrix to diagnose your issue.

Quick Diagnostic Table

| Symptom | Likely Chemical Species Formed | Root Cause | Risk Level (Isomer) |

| New peak at M+18 (LCMS) | Primary Amide (-CONH₂) | Base/Metal Catalysis: Mild hydrolysis. Often seen in Suzuki couplings or metal-contaminated solvents. | High: 2-CN, 4-CNMed: 3-CN |

| New peak at M+19 (LCMS) | Carboxylic Acid (-COOH) | Acid/Strong Base: Full hydrolysis. Often occurs during acidic workups or high-temp basic saponification. | High: 2-CN, 4-CN |

| Precipitate in aqueous buffer | Amide (Low solubility) | pH Mismatch: The nitrile hydrolyzed to an insoluble amide in aqueous media. | High: 2-CN |

Troubleshooting Flowchart

Figure 1: Decision tree for diagnosing cyanopyridine decomposition products.

Technical Deep Dive: The Mechanism of Failure

Why is my 2-cyanopyridine hydrolyzing but my 3-cyanopyridine is stable?

The position of the nitrile group relative to the pyridine nitrogen is the critical determinant of stability.

-

Electronic Activation (2- and 4-positions): The pyridine nitrogen is highly electronegative, pulling electron density away from the ring carbons.

-

At the 2- and 4-positions , this effect is intensified by resonance, leaving the nitrile carbon (

) exceptionally electron-deficient (electrophilic). -

Water or hydroxide ions (

) attack this carbon much faster than in a standard benzonitrile.

-

-

Neighboring Group Participation (2-position): In 2-cyanopyridine, the ring nitrogen can hydrogen-bond with an incoming water molecule, effectively delivering the nucleophile directly to the nitrile carbon.

Kinetic Reality:

-

2-Cyanopyridine:

is approx. 100x faster than 3-cyanopyridine in basic media [1]. -

3-Cyanopyridine: Behaves similarly to benzonitrile; requires harsher conditions to hydrolyze.

The Metal Factor (Accidental Catalysis)

Transition metals used in cross-couplings (Pd, Cu) or present as impurities (Mn, Fe) can coordinate to the pyridine nitrogen and the nitrile nitrogen. This "double activation" lowers the activation energy for hydration by water, converting the nitrile to an amide even at neutral pH [2].

Synthetic Troubleshooting (Q&A)

Scenario A: Suzuki-Miyaura Coupling

Q: I am coupling a 2-chloropyridine-4-nitrile with a boronic acid. The product is 30% amide. How do I stop this?

A: Standard Suzuki conditions (aq.

Protocol Adjustment:

-

Eliminate Water: Switch to anhydrous conditions .

-

Base: Potassium Phosphate (

) finely ground, or Cesium Fluoride ( -

Solvent: Anhydrous THF or Toluene.

-

-

Reduce Basicity: If water is required for boronic acid solubility, switch to a weaker base like Potassium Bicarbonate (

) or reduce the equivalents of base to the stoichiometric minimum (2.0 eq). -

Temperature Control: 2- and 4-cyanopyridines hydrolyze rapidly above

in basic water.[1] Try to run the reaction at

Scenario B: Acidic Deprotection/Workup

Q: I used 1M HCl to remove a Boc group, and my nitrile hydrolyzed to an acid. What now?

A: Acid-catalyzed hydrolysis is irreversible. You must change the deprotection method.

Protocol Adjustment:

-

Non-Aqueous Acid: Use TFA in Dichloromethane (DCM) or 4M HCl in Dioxane under strictly anhydrous conditions. The absence of water prevents the hydrolysis mechanism from initiating.

-

Quenching: Do not quench anhydrous acid reactions with water if the reaction is still hot. Cool to

, then quench with saturated

Validated Protocols

Protocol 1: Stability Screening Assay

Use this to validate if your specific cyanopyridine can withstand proposed reaction conditions.

Materials:

-

Test Compound (10 mg)

-

Proposed Solvent System (e.g., THF/Water 4:1)

-

Proposed Base/Acid (e.g., 2 eq

) -

Internal Standard (e.g., Biphenyl or Naphthalene - non-reactive)

Procedure:

-

Dissolve 10 mg of cyanopyridine and 5 mg of internal standard in 2 mL of the solvent system.

-

Add the base/acid.

-

Heat to the target reaction temperature (e.g.,

) in a sealed vial. -

Sampling: Take a 50 µL aliquot at T=0, T=1h, and T=4h.

-

Analysis: Dilute aliquot into anhydrous acetonitrile (to stop hydrolysis) and inject into HPLC/UPLC immediately.

-

Pass Criteria: <2% conversion to amide (M+18) after 4 hours.

Protocol 2: "Safe" Workup for Labile Cyanopyridines

Standard extraction often exposes the nitrile to pH extremes. Use this buffered workup.

-

Cooling: Cool reaction mixture to room temperature (or

). -

Dilution: Dilute with an organic solvent that does not dissolve water well (e.g., EtOAc or DCM).

-

Washing:

-

Instead of 1M HCl or 1M NaOH, wash with half-saturated Brine or Phosphate Buffer (pH 7.0) .

-

Why? This maintains neutral pH and high ionic strength, which discourages the organic-soluble cyanopyridine from interacting with the aqueous phase.

-

-

Drying: Dry organic layer over

(Sodium Sulfate) rather than-

Why? Magnesium is a Lewis acid and can coordinate to the nitrile, potentially promoting hydration if traces of water remain.

-

Visualization: The Hydrolysis Pathway

The following diagram illustrates the critical difference between the "Safe" path (Product Isolation) and the "Failure" path (Hydrolysis), highlighting the catalytic role of the Pyridine Nitrogen.

Figure 2: Mechanistic pathway showing how water interception leads to amide formation.

References

-

Kosower, E. M., & Patton, J. W. (1961). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 13(4), 261-269.

-

Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014).[2] Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063.

-

Katritzky, A. R., et al. (2005).[3] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997.[3]

-

Cohen, M. A., & Sawyers, C. L. (2002). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry.

Sources

- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 2. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Metabolic Stability Support Center: Benzyl-Pyrazole Motifs

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimizing Benzyl-Pyrazole Stability Audience: Medicinal Chemists & Drug Discovery Biologists

Welcome to the Stabilization Hub

You are likely here because your lead benzyl-pyrazole compound—perhaps a kinase inhibitor or a GPCR ligand—is showing rapid clearance in Human Liver Microsomes (HLM). This is a classic medicinal chemistry bottleneck. The benzyl-pyrazole motif contains a specific "metabolic soft spot" that Cytochrome P450 (CYP) enzymes aggressively target.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific failure mode of your molecule and provide validated structural modifications to extend its half-life (

Module 1: Diagnosis & Mechanism

Q: Why is my benzyl-pyrazole compound disappearing so fast in HLM assays?

A: The culprit is almost certainly the benzylic carbon (the

The Mechanism (Causality): CYP enzymes (particularly CYP3A4 and CYP2D6) operate via a Hydrogen Atom Transfer (HAT) mechanism.

-

Abstraction: The high-valent Iron-Oxo species (

) of the CYP enzyme abstracts a hydrogen atom from the benzylic position. -

Radical Stability: This position is electronically vulnerable because the resulting carbon radical is stabilized by resonance with the adjacent aromatic ring (phenyl) and the heteroaromatic ring (pyrazole). The Bond Dissociation Energy (BDE) for a benzylic C-H is significantly lower (~85-90 kcal/mol) than a standard alkyl C-H (~98-100 kcal/mol).

-

Hydroxylation: The radical rapidly recombines with the hydroxyl radical to form a benzylic alcohol.

-

Collapse: This alcohol often undergoes further oxidation to a ketone or, if attached to a nitrogen (N-benzyl), leads to N-dealkylation and fragmentation of your molecule [1].

Q: How do I confirm this is the actual soft spot?

A: Before synthesizing new analogs, run a Metabolite Identification (MetID) study.

-

Incubate your compound with HLM + NADPH for 30-60 minutes.

-

Analyze via LC-MS/MS looking for +16 Da (hydroxylation) or +14 Da (oxidation to ketone) shifts.

-

Validation: If the +16 Da peak corresponds to the benzylic fragment, proceed to Module 2.

Module 2: Tactical Solutions (The "Fixes")

Once confirmed, use the following decision tree to select the best structural modification.

Strategy A: The "Electronic Shield" (Fluorination)

Tactic: Replace one or both benzylic protons with Fluorine.

-

Why it works: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond, making hydrogen abstraction kinetically unfavorable. Furthermore, fluorine is highly electronegative, reducing the electron density of the aromatic ring and making it less attractive to the electrophilic CYP heme [2].

-

Trade-off: Monofluorination introduces a chiral center (complexity). Difluorination avoids chirality but may alter the bond angle and lipophilicity significantly.

Strategy B: The "Steric Block" (Methylation)

Tactic: Introduce a methyl group at the benzylic position (

-

Why it works: Steric hindrance prevents the bulky CYP heme iron from accessing the carbon.

-

Trade-off: This increases Lipophilicity (LogP +0.5), which can inadvertently increase non-specific binding or affinity for other metabolic enzymes. It also introduces a chiral center.

Strategy C: The "Evasion" (Scaffold Hopping/Bioisosteres)

Tactic: Replace the phenyl ring with an electron-deficient heteroaryl (e.g., Pyridine, Pyrimidine).[1]

-

Why it works: Nitrogen atoms in the ring pull electron density away from the benzylic position, destabilizing the transition state radical and raising the oxidation potential [3].

-

Trade-off: May affect potency if the phenyl ring is involved in

-

Comparison of Stabilization Strategies

| Strategy | Metabolic Impact | Synthetic Effort | LogP Impact | Risk Factor |

| High (Blocks HAT) | Medium | Neutral/Slight Increase | May alter conformation | |

| Medium (Steric block) | Low | High (+0.5) | Increases lipophilic clearance | |

| Heteroaryl Switch | High (Deactivation) | Medium | Lowers LogP | Loss of target potency |

| Spiro-Cyclization | Very High (Removes H) | High | Variable | Significant structural change |

Module 3: Visualization & Logic

Workflow: Optimization Decision Tree

Caption: Decision logic for structural modification based on metabolic liability identification.

Module 4: Experimental Protocols

Protocol: Microsomal Stability Assay (The "Gold Standard")

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-

Test Compound (10 mM DMSO stock).[2]

-

Phosphate Buffer (100 mM, pH 7.4).[3]

-

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure:

-

Preparation: Dilute test compound to 1

M in Phosphate Buffer (final DMSO < 0.1%). -

Pre-Incubation: Mix 1

M compound with HLM (0.5 mg/mL final protein conc) in a 96-well plate. Warm to 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Control: Run a parallel "No NADPH" control to check for chemical instability.

-

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Stop Solution (ACN) to precipitate proteins. -

Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.

-

Analysis: Inject supernatant onto LC-MS/MS (MRM mode). Plot

vs. Time.

Data Interpretation:

-

Slope (

): The negative slope of the linear regression line. -

Half-life (

): -

Intrinsic Clearance (

):

Pass/Fail Criteria:

-

Excellent Stability:

-

Moderate Stability:

-

High Clearance (Fail):

References

-

Cerny, M. A., & Hanzlik, R. P. (2006).[4] Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, not Single Electron Transfer.[4][5] Journal of the American Chemical Society, 128(10), 3346–3354. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Meanwell, N. A. (2011).[6][7][8] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[6][7] [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed.). Elsevier. (Chapter on Metabolic Stability). [Link]

Sources

- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. info.mercell.com [info.mercell.com]

- 4. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 5. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicholas A. Meanwell - Google Scholar [scholar.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synopsis of some recent tactical application of bioisosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Analytical Benchmarking: 1H NMR Characterization of 2-(1-Benzyl-1H-pyrazol-4-yl)nicotinonitrile

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-(1-Benzyl-1H-pyrazol-4-yl)nicotinonitrile , a critical biaryl scaffold often utilized in the synthesis of JAK/STAT pathway inhibitors.

In drug discovery, the structural integrity of this intermediate is paramount. A common synthetic pitfall is the formation of regioisomers during the pyrazole alkylation or Suzuki coupling stages. This guide compares the 1H NMR performance of this product against its common regioisomeric impurities and evaluates solvent systems (DMSO-d6 vs. CDCl3) to determine the optimal analytical method for quality control.

Structural Deconstruction & Predicted Shifts

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.

The Molecular Scaffold

The molecule consists of a nicotinonitrile (3-cyanopyridine) ring linked at the C2 position to the C4 position of a pyrazole ring. The pyrazole is protected at N1 with a benzyl group.

Theoretical Chemical Shift Assignment (δ ppm)

| Proton ID | Environment | Multiplicity | Approx. Shift (DMSO-d6) | Structural Logic |

| H-6' | Pyridine (adj. to N) | Doublet (d) | 8.80 – 8.90 | Most deshielded due to ring nitrogen electronegativity. |

| H-3 | Pyrazole (adj. to Pyridine) | Singlet (s) | 8.45 – 8.55 | Deshielded by the adjacent pyridine ring current and CN group. |

| H-4' | Pyridine (adj. to CN) | Doublet (d) | 8.30 – 8.40 | Deshielded by the electron-withdrawing nitrile group (ortho). |

| H-5 | Pyrazole (adj. to Benzyl) | Singlet (s) | 8.10 – 8.20 | Slightly shielded relative to H-3; key for NOE analysis. |

| H-5' | Pyridine | Doublet of Doublets (dd) | 7.50 – 7.60 | Coupling with H-4' and H-6'. |

| Ph-H | Benzyl Aromatic | Multiplet (m) | 7.25 – 7.40 | Typical aromatic envelope.[1] |

| CH₂ | Benzylic Methylene | Singlet (s) | 5.40 – 5.50 | Diagnostic singlet; shift varies with solvent. |

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the analytical "performance" of the standard protocol against alternative solvents and structural isomers.

Comparison A: Solvent Selection (DMSO-d6 vs. CDCl₃)

The choice of solvent dramatically affects spectral resolution for this compound due to the polarity of the nitrile and pyrazole nitrogens.

| Feature | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Verdict |

| Solubility | High. Dissolves the polar nitrile efficiently. | Moderate. May require heating; risk of precipitation. | DMSO is superior for concentrated QC samples. |

| Water Peak | 3.33 ppm. Distinct from key signals. | 1.56 ppm. Far from aromatic region. | Tie. Both are manageable. |

| Signal Separation | Excellent. The polarity of DMSO induces a "spreading" effect on the aromatic protons, resolving the Pyridine H-5' (dd) from the Phenyl multiplet. | Poor. High risk of overlap between the Phenyl protons (7.3 ppm) and the Pyridine H-5', complicating integration. | DMSO-d6 yields higher resolution data. |

| Exchangeable Protons | Not applicable (no free NH/OH). | Not applicable. | N/A |

Expert Insight: While CDCl₃ is standard for organic synthesis, the dipole-dipole interaction between DMSO and the nitrile group causes a specific downfield shift of the pyridine protons, pushing them away from the benzyl aromatic region. Use DMSO-d6 for definitive characterization.

Comparison B: Regioisomer Differentiation (N1 vs. N2 Isomer)

During synthesis (e.g., alkylation of 4-(2-cyanopyridin-3-yl)pyrazole), the benzyl group may attach to N1 (Target) or N2 (Impurity). 1H NMR is the primary tool to distinguish these.

-

Target (1-Benzyl-4-yl): The pyrazole is symmetric regarding the carbon skeleton but asymmetric regarding the nitrogen.

-

Alternative (Isomer): If alkylation occurs at the nitrogen adjacent to the pyridine connection (sterically hindered but possible), the chemical shift of the Benzylic CH₂ and the Pyrazole H-5 will change significantly.

Differentiation Protocol:

-

1H NMR: The Target N1-benzyl CH₂ typically appears at ~5.4 ppm .[2] The N2-isomer (more sterically crowded) often shifts this signal downfield or splits the pyrazole signals differently.

-

NOE (Nuclear Overhauser Effect): This is the self-validating step.

-

Target: Irradiation of Benzyl CH₂ (5.4 ppm) shows NOE enhancement of Pyrazole H-5 and Phenyl ortho-protons .

-

Isomer: Irradiation of Benzyl CH₂ would show NOE enhancement of the Pyridine H-3' (if geometry allows) or lack of enhancement on the distinct pyrazole singlet.

-

Experimental Protocol

Method: High-Resolution 1H NMR Acquisition

Reagents:

-

Compound: >5 mg of 2-(1-Benzyl-1H-pyrazol-4-yl)nicotinonitrile.

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

Step-by-Step Workflow:

-

Preparation: Weigh 5–10 mg of the solid into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear; filter through a cotton plug if turbidity persists.

-

Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately to prevent moisture absorption (DMSO is hygroscopic).

-

Acquisition Parameters (400 MHz or higher):

-

Pulse Sequence: zg30 (30° pulse angle).

-

Spectral Width: 14 ppm (-2 to 12 ppm).

-

Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.

-

Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

-

-

Processing:

-

Apply Exponential Multiplication (LB = 0.3 Hz).[3]

-

Phase correction (manual preferred).

-

Baseline correction (Bernstein polynomial).

-

Reference TMS to 0.00 ppm or DMSO residual peak to 2.50 ppm.

-

Visualization: Logic & Workflow

The following diagram illustrates the logical flow for assigning the critical protons and validating the structure against its regioisomer.

Caption: Decision tree for structural validation of 2-(1-Benzyl-1H-pyrazol-4-yl)nicotinonitrile, highlighting the critical NOE checkpoint for regioisomer confirmation.

References

-

Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

-

Reich, H. J. (2023).[3][5] "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry.

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for Pyrazole-Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is paramount. Pyrazole-substituted nicotinonitriles represent a class of molecules with significant potential, finding applications as kinase inhibitors and versatile building blocks in organic synthesis. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing direct insight into the carbon framework of these molecules.

This guide offers a comparative analysis of the ¹³C NMR chemical shifts for pyrazole-substituted nicotinonitriles. Moving beyond a simple catalog of data, this document delves into the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers engaged in the synthesis and characterization of these important compounds.

The Foundational Principles: Understanding ¹³C NMR in Heterocyclic Systems

¹³C NMR spectroscopy is predicated on the principle that the chemical environment of each carbon atom within a molecule influences its resonance frequency in a magnetic field. This resonance frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to factors such as hybridization, electronegativity of neighboring atoms, and mesomeric effects. In aromatic and heteroaromatic systems like pyrazoles and nicotinonitriles, the delocalized π-electrons create distinct electronic environments, leading to a characteristic range of chemical shifts.

The nicotinonitrile moiety, a pyridine ring bearing a cyano group, and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, each present a unique electronic landscape. When these two rings are conjoined, their electronic properties mutually influence each other, resulting in predictable yet nuanced shifts in the ¹³C NMR spectrum. Understanding these shifts is crucial for confirming the regiochemistry of substitution and for gaining insights into the electronic distribution within the hybrid molecule.

Deciphering the Spectrum: A Comparative Analysis

The Nicotinonitrile Ring System: A Canvas for Substituent Effects

The carbon atoms of the nicotinonitrile ring typically resonate in the aromatic region of the ¹³C NMR spectrum, generally between 110 and 160 ppm. The cyano group (CN) itself exhibits a characteristic signal in the range of 115-120 ppm. The precise chemical shifts of the pyridine ring carbons are dictated by the position of the nitrogen atom and the attached pyrazole substituent.

Let's consider the parent nicotinonitrile (3-cyanopyridine) as a baseline. The approximate ¹³C NMR chemical shifts are as follows:

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C2 | ~152 |

| C3 | ~112 |

| C4 | ~139 |

| C5 | ~124 |

| C6 | ~153 |

| CN | ~117 |

The introduction of a pyrazole substituent will induce shifts in these signals, the magnitude and direction of which depend on the point of attachment. The pyrazole ring, being an electron-rich heterocycle, generally acts as an electron-donating group, particularly through resonance effects. This donation of electron density will typically lead to an upfield shift (lower ppm value) of the ortho and para carbons relative to the point of substitution.

The Pyrazole Ring System: A Reporter of its Environment

The chemical shifts of the pyrazole ring carbons are also sensitive to substitution. For a simple 1-substituted pyrazole, the carbon atoms typically resonate in the following approximate ranges:

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C3 | ~139 |

| C4 | ~106 |

| C5 | ~129 |

Substitution on the pyrazole ring itself, for instance with methyl groups, will further alter these chemical shifts. A methyl group will generally cause a downfield shift at the carbon of attachment (ipso-effect) and smaller shifts at the adjacent carbons. For example, in 3,5-dimethylpyrazole, the C3 and C5 signals would be shifted further downfield compared to the unsubstituted pyrazole.

Comparative Data from a Pyrazolyl-Cyanopyridine Derivative

While a complete series is elusive, published supporting information for a complex molecule containing a 2-(pyrazol-1-yl)pyridine-3-carbonitrile fragment provides valuable experimental data in CD₃CN. Although part of a larger assembly, the chemical shifts of this core structure offer a concrete example for our comparative analysis.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a 2-(Pyrazol-1-yl)pyridine-3-carbonitrile Moiety in CD₃CN.

| Carbon | Experimental Chemical Shift (δ, ppm) |

| Nicotinonitrile Ring | |

| C2 | 153.4 |

| C3 | 94.2 |

| C4 | 141.2 |

| C5 | 123.7 |

| C6 | 152.2 |

| CN | 116.9 |

| Pyrazole Ring | |

| C3' | 140.3 |

| C4' | Not reported |

| C5' | 130.1 |

Analysis of the Data:

-

Nicotinonitrile Ring:

-

The C2 carbon, directly attached to the electron-withdrawing pyrazole nitrogen, is significantly deshielded (153.4 ppm).

-

The C3 carbon, bearing the cyano group and adjacent to the pyrazole substituent, experiences a notable upfield shift to 94.2 ppm. This is a result of the combined electronic effects of the nitrogen in the pyridine ring and the attached pyrazole.

-

C4 and C6 are deshielded, which is typical for carbons in these positions in a pyridine ring.

-

The CN group resonates at 116.9 ppm, which is within the expected range.

-

-

Pyrazole Ring:

-

The chemical shifts for C3' (140.3 ppm) and C5' (130.1 ppm) are in the expected regions for a 1-substituted pyrazole.

-

This experimental data provides a valuable benchmark for the assignment of signals in newly synthesized pyrazole-substituted nicotinonitriles.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

To ensure the accuracy and reproducibility of ¹³C NMR data for pyrazole-substituted nicotinonitriles, adherence to a standardized experimental protocol is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the pyrazole-substituted nicotinonitrile derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-